

NG25 Trihydrochloride (CAS: 1315355-93-1): A Technical Guide for Researchers

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Compound of Interest

Compound Name: NG25 trihydrochloride

Cat. No.: B609550

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Abstract

NG25 is a potent, ATP-competitive, type II kinase inhibitor with dual specificity for Transforming Growth Factor- β -Activated Kinase 1 (TAK1), also known as MAP3K7, and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2 or GCK). By targeting these upstream kinases in critical signaling cascades, NG25 serves as a powerful pharmacological tool for investigating cellular processes such as inflammation, apoptosis, and cell proliferation. Its ability to modulate the NF- κ B and MAPK signaling pathways makes it a compound of significant interest in oncology and immunology research. This guide provides a comprehensive overview of its technical specifications, biological activity, relevant experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

NG25 trihydrochloride is the salt form of the active free base, N-[4-[(4-Ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzamide.

Property	Value
CAS Number	1315355-93-1
Molecular Formula	C ₂₉ H ₃₀ F ₃ N ₅ O ₂ · 3HCl
Molecular Weight	646.96 g/mol
Appearance	White to off-white/beige solid powder.[1][2]
Purity	≥98% (HPLC).[1][2]
Solubility	Soluble in water (e.g., 5 mg/mL, clear solution). [1][2]
Storage	Store at 2-8°C, protected from light.[1][2] Stock solutions can be stored at -20°C for one year or -80°C for two years.[3]
SMILES	<chem>CC1=CC=C(C(NC2=CC=C(CN3CCN(CC)CC3)C(C(F)(F)F)=C2)=O)C=C1OC4=C(C=CN5)C5=NC=C4</chem>
InChI Key	SMPGEBOIKULBCT-UHFFFAOYSA-N

Biological Activity and Quantitative Data

NG25 functions as a dual inhibitor of TAK1 and MAP4K2, binding to the ATP pocket in a "DFG-out" conformation characteristic of type II inhibitors. This mechanism effectively blocks the kinase's ability to phosphorylate downstream substrates.

In Vitro Kinase Inhibitory Activity

The inhibitory potency of NG25 has been characterized against a panel of kinases, revealing high potency for its primary targets and several off-targets.

Target	IC ₅₀ (nM)	Assay Type
MAP4K2	21.7	Z'-Lyte Assay
TAK1	149	LanthaScreen Binding
LYN	12.9	Not Specified
CSK	56.4	Not Specified
ABL	75.2	Z'-Lyte Assay
FER	82.3	Not Specified
p38α	102	Z'-Lyte Assay
SRC	113	Not Specified
EphB2	672	Not Specified
ZAK	698	Not Specified
EphA2	773	Not Specified
EphB4	999	Not Specified
ZC1/HGK	3250	Not Specified
RAF1	7590	Not Specified
(Data sourced from MedChemExpress.[3])		

Cellular Activity

In cellular contexts, NG25 effectively inhibits signaling pathways downstream of its targets at nanomolar concentrations.

- Cytokine Signaling: NG25 inhibits the phosphorylation of IKK, p38, and JNK induced by cytokines like TNFα and IL-1 with an IC₅₀ between 100 and 300 nM in various cell types.[4]
- TGFβ Signaling: In TAK1-null Mouse Embryonic Fibroblasts (MEFs), NG25 inhibits TGFβ-induced MAP4K2 downstream signaling with an IC₅₀ of 100 nM.[4]

- Immunomodulation: NG25 is a potent suppressor of CpG-stimulated IFN α secretion and CL097-stimulated IFN β secretion, achieving complete inhibition at 400 nM.[3]
- Antiproliferative Effects: NG25 reduces the viability of various breast cancer cell lines in a dose-dependent manner.[3]

In Vivo Pharmacokinetics (Mouse)

Pharmacokinetic studies have been performed, providing key parameters for in vivo experimental design.

Parameter	Value
T _{1/2}	2.0 hours
CL	80.8 mL/min/Kg
V _{ss}	11.9 L/Kg
F (%)	70% (Bioavailability)

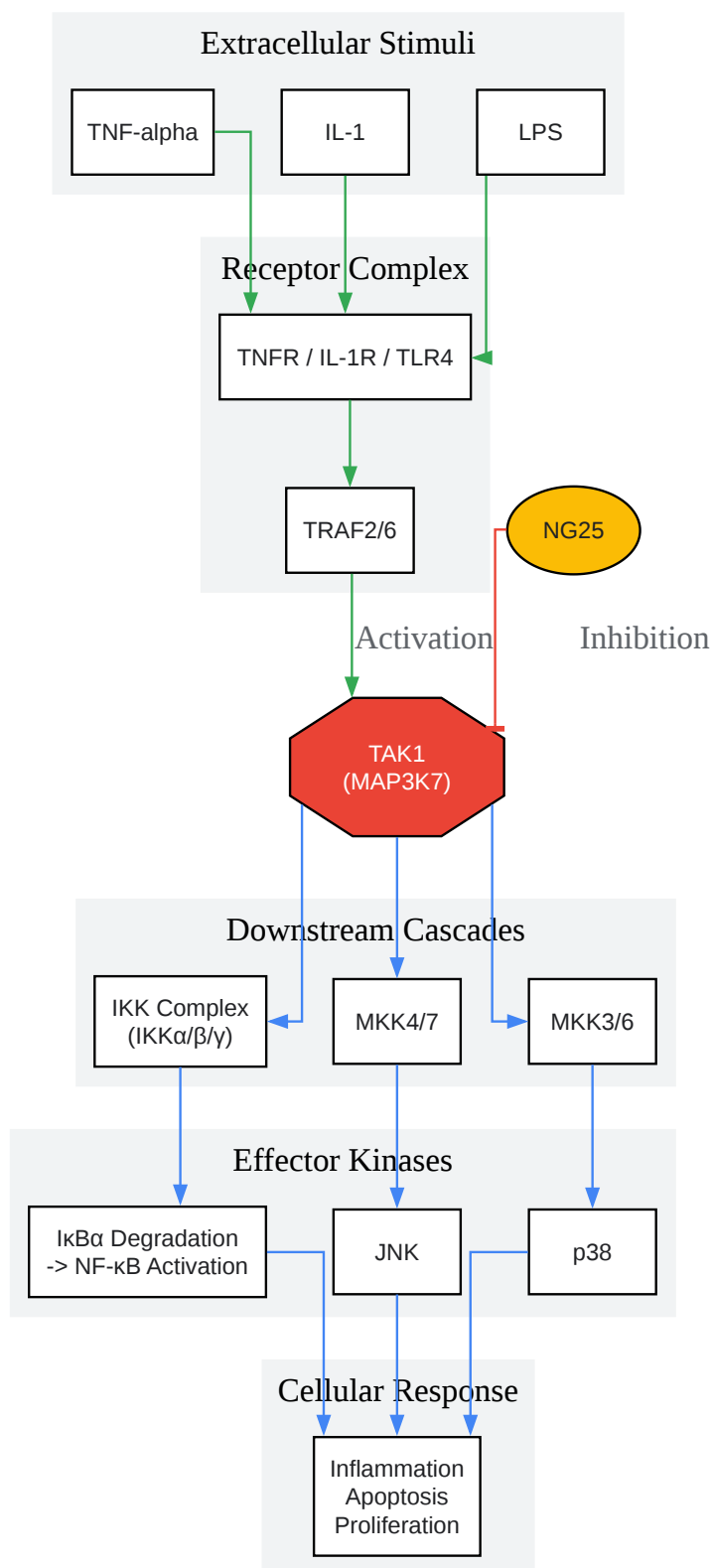
(Data sourced from Gray Lab, J Med Chem. 2014 jm500480k.[4])

Signaling Pathways Modulated by NG25

NG25 primarily exerts its effects by inhibiting the TAK1 and MAP4K2 kinases, which are central nodes in several signaling pathways.

TAK1 Signaling Pathway

TAK1 is a key mediator of pro-inflammatory and stress-response pathways. It is activated by stimuli such as TNF- α , IL-1, and lipopolysaccharide (LPS). Once activated, TAK1 phosphorylates and activates two major downstream cascades: the IKK complex (leading to NF- κ B activation) and the MKKs (leading to JNK and p38 activation). NG25's inhibition of TAK1 blocks these downstream events.

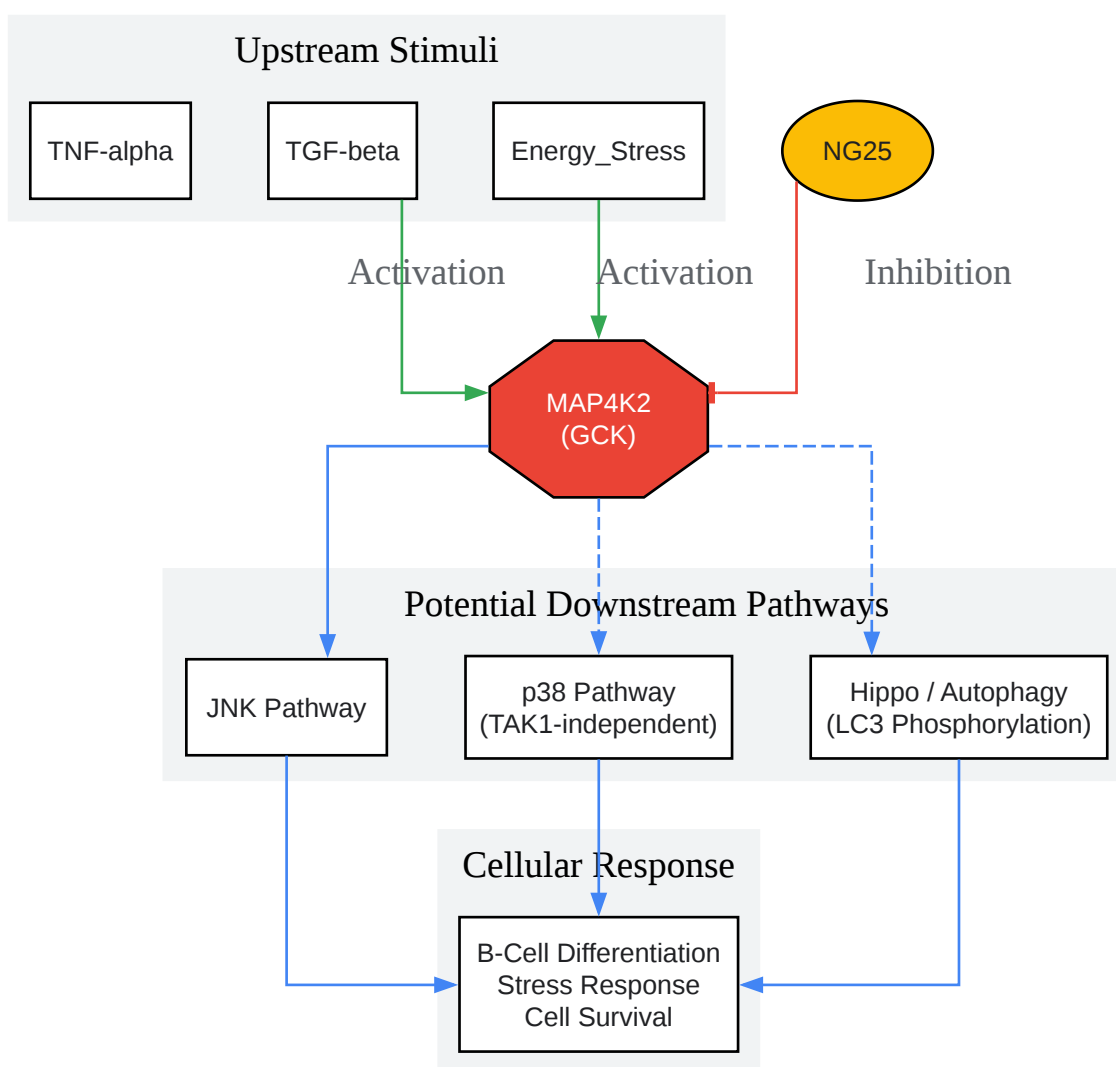


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Caption: NG25 inhibits the TAK1 signaling pathway.

MAP4K2 Signaling Pathway

The signaling network for MAP4K2 (GCK) is less defined than for TAK1. It is known to be activated by stimuli like TNF- α and can participate in the JNK signaling cascade. Some evidence also suggests a role in mediating TGF β signals to p38, independent of TAK1. More recent studies link MAP4K2 to the Hippo and autophagy pathways in response to energy stress.



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Caption: NG25 inhibits the less-defined MAP4K2 signaling pathway.

Experimental Protocols

The following protocols are representative methodologies for using NG25 to study its effects on cell signaling and viability. They are based on published studies and should be optimized for specific cell lines and experimental conditions.

Protocol: Inhibition of TAK1-Mediated Signaling (Western Blot)

This protocol describes how to assess NG25's ability to inhibit the phosphorylation of downstream targets of TAK1, such as p38, and prevent the degradation of I κ B α in response to a stimulus.

1. Cell Culture and Treatment:

- Plate breast cancer cells (e.g., T-47D, MCF7) in complete medium and grow to 70-80% confluency.
- Pre-treat cells with NG25 (e.g., 2 μ M) or vehicle control (e.g., DMSO) for 1-2 hours.
- Stimulate the cells with an appropriate agonist, such as Doxorubicin (20 μ M), for various time points (e.g., 0, 2, 4, 6 hours).[3]

2. Protein Lysate Preparation:

- After treatment, place plates on ice and wash cells twice with ice-cold PBS.
- Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

3. Western Blotting:

- Denature 20-30 μ g of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
- Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against p-p38, total p38, IκBα, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Protocol: Cell Viability Assay (MTT/WST-1 Assay)

This protocol measures the effect of NG25 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

1. Cell Plating:

- Seed breast cancer cells (e.g., MDA-MB-231, BT-549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.
- Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

- Prepare a serial dilution of NG25 in complete medium.
- Remove the old medium from the wells and add 100 μL of medium containing various concentrations of NG25 (e.g., 0.1 nM to 10 μM) or vehicle control (DMSO).
- Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

3. Viability Measurement:

- Add 10 μL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.
- Incubate for 2-4 hours at 37°C. For MTT, this allows for the formation of formazan crystals.
- If using MTT, add 100 μL of DMSO to each well and pipette up and down to dissolve the formazan crystals.
- Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

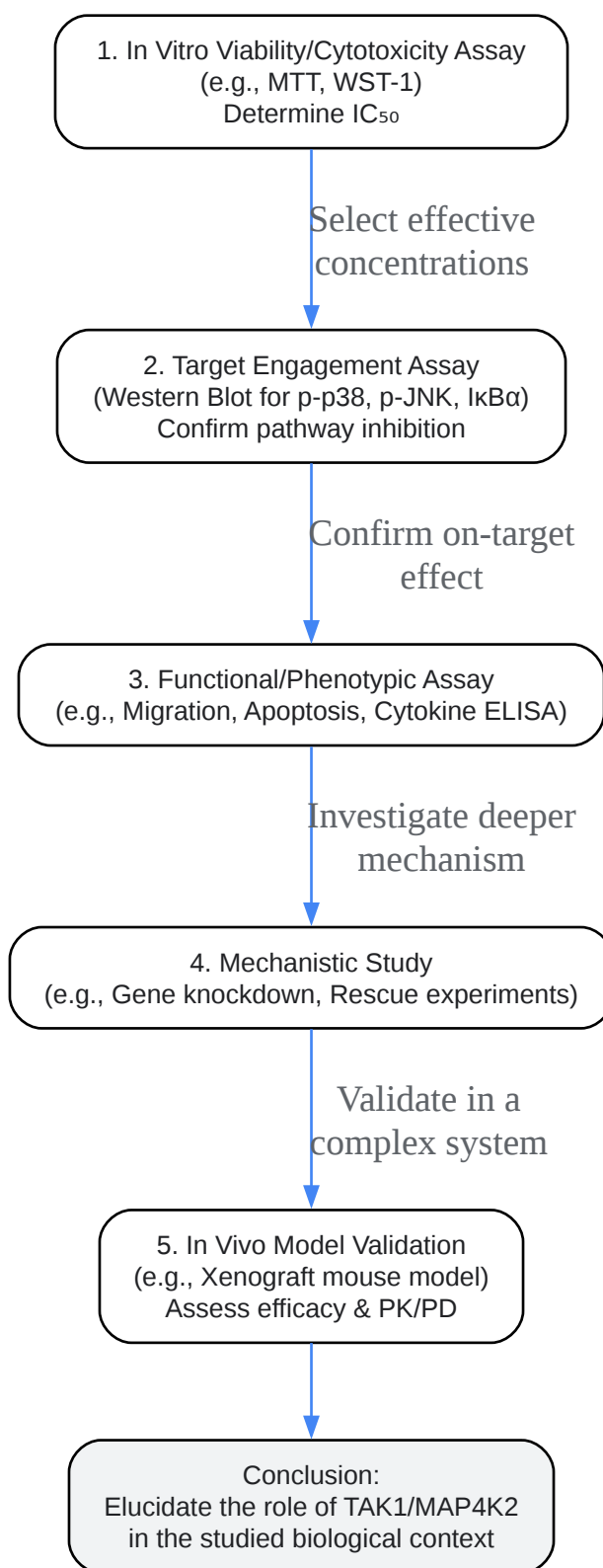
4. Data Analysis:

- Subtract the background absorbance from a blank well (medium only).

- Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability).
- Plot the percentage of cell viability against the log concentration of NG25 and fit a dose-response curve to calculate the IC_{50} value.

Experimental and Logical Workflows

A typical research workflow to characterize the effects of NG25 involves a multi-step process from initial hypothesis to detailed mechanistic studies.

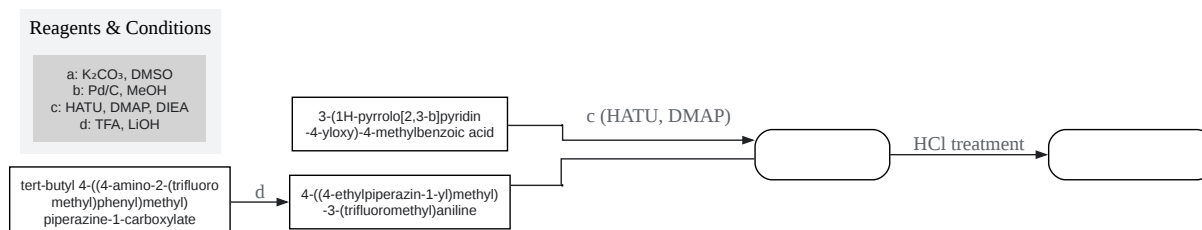


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Caption: A logical workflow for investigating NG25's biological effects.

Synthesis Outline

The synthesis of NG25 involves a multi-step process culminating in the coupling of two key fragments.



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